molecular formula C₂₄H₃₃N₃O₈ B1141944 Saxagliptin O-β-D-glucuronide CAS No. 1155849-58-3

Saxagliptin O-β-D-glucuronide

货号 B1141944
CAS 编号: 1155849-58-3
分子量: 491.53
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Saxagliptin O-β-D-glucuronide (SGLG) is an orally administered dipeptidyl-peptidase-4 (DPP-4) inhibitor that is used to treat type 2 diabetes. SGLG is the active metabolite of saxagliptin, a drug commonly prescribed to treat type 2 diabetes. SGLG works by blocking the activity of DPP-4, an enzyme that breaks down the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking the activity of DPP-4, SGLG increases the levels of GLP-1 and GIP, which in turn helps to control blood glucose levels in people with type 2 diabetes.

作用机制

The mechanism of action of Saxagliptin O-β-D-glucuronide is based on the inhibition of DPP-4, an enzyme that breaks down the incretin hormones, GLP-1 and GIP. By blocking the activity of DPP-4, Saxagliptin O-β-D-glucuronide increases the levels of GLP-1 and GIP, which in turn helps to control blood glucose levels in people with type 2 diabetes. In addition, Saxagliptin O-β-D-glucuronide has been shown to increase the production of insulin and reduce the production of glucagon, two hormones that help to regulate blood glucose levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of Saxagliptin O-β-D-glucuronide are primarily related to its ability to increase the levels of GLP-1 and GIP in the body. By increasing the levels of these hormones, Saxagliptin O-β-D-glucuronide helps to control blood glucose levels in people with type 2 diabetes. In addition, Saxagliptin O-β-D-glucuronide has been shown to increase the production of insulin and reduce the production of glucagon, two hormones that help to regulate blood glucose levels.

实验室实验的优点和局限性

The advantages of using Saxagliptin O-β-D-glucuronide in laboratory experiments include its ability to increase the levels of GLP-1 and GIP in the body, which can be used to study the effects of these hormones on various metabolic processes. In addition, Saxagliptin O-β-D-glucuronide is relatively easy to synthesize, which makes it an ideal choice for laboratory experiments. However, there are some limitations to using Saxagliptin O-β-D-glucuronide in laboratory experiments. For example, Saxagliptin O-β-D-glucuronide is not as stable as other compounds, which can make it difficult to store and use in experiments. In addition, Saxagliptin O-β-D-glucuronide is not as widely available as some other compounds, which can make it difficult to obtain for laboratory experiments.

未来方向

The potential future directions for Saxagliptin O-β-D-glucuronide research include studying its effects on other metabolic processes, such as lipid metabolism, and its potential to reduce the risk of cardiovascular disease in people with type 2 diabetes. In addition, further research could be conducted to explore the potential of Saxagliptin O-β-D-glucuronide to reduce the risk of hypoglycemia and its potential to improve insulin sensitivity. Finally, further research could be conducted to explore the potential of Saxagliptin O-β-D-glucuronide to be used as an adjunct therapy in combination with other drugs to treat type 2 diabetes.

合成方法

Saxagliptin O-β-D-glucuronide is synthesized from saxagliptin, a drug commonly prescribed to treat type 2 diabetes. The synthesis of Saxagliptin O-β-D-glucuronide involves the hydrolysis of the carboxyl group of the drug followed by glucuronidation. The hydrolysis is carried out using aqueous acid, while the glucuronidation is carried out using a glucuronic acid ester. The resulting Saxagliptin O-β-D-glucuronide can then be isolated and purified using standard chromatographic techniques.

科学研究应用

Saxagliptin O-β-D-glucuronide has been studied extensively in scientific research, particularly in the field of diabetes. Saxagliptin O-β-D-glucuronide has been shown to be effective in reducing blood glucose levels in people with type 2 diabetes. It has also been studied for its potential to improve insulin sensitivity and reduce risk factors for cardiovascular disease in people with type 2 diabetes. In addition, Saxagliptin O-β-D-glucuronide has been studied for its potential to reduce the risk of hypoglycemia, a condition characterized by abnormally low blood glucose levels.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Saxagliptin O-β-D-glucuronide involves the glucuronidation of Saxagliptin using a glucuronidation agent.", "Starting Materials": [ "Saxagliptin", "Glucuronidation agent (e.g. UDP-glucuronic acid)" ], "Reaction": [ "Saxagliptin is dissolved in a suitable solvent (e.g. methanol, acetonitrile)", "The glucuronidation agent is added to the solution", "The reaction mixture is heated and stirred for a specific time period (e.g. 24 hours) at a specific temperature (e.g. 50°C)", "The reaction is quenched using a suitable quenching agent (e.g. acetic acid)", "The product is isolated and purified using standard techniques (e.g. column chromatography, recrystallization)" ] }

CAS 编号

1155849-58-3

产品名称

Saxagliptin O-β-D-glucuronide

分子式

C₂₄H₃₃N₃O₈

分子量

491.53

同义词

(2S,3S,5R,6S)-6-(((1R,3S,5R,7S)-3-((S)-1-Amino-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)adamantan-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。